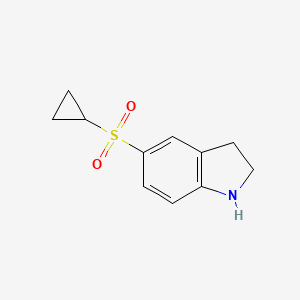![molecular formula C14H26N2O2 B11766506 tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate](/img/structure/B11766506.png)
tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-3-[(Piperidin-4-yl)methyl]azetidin-1-carboxylat: ist eine chemische Verbindung mit der Summenformel C14H26N2O2 und einem Molekulargewicht von 254,37 g/mol . Diese Verbindung zeichnet sich durch ihren Azetidinring, einen viergliedrigen Stickstoff enthaltenden Ring, und eine Piperidin-Einheit, einen sechsgliedrigen Stickstoff enthaltenden Ring, aus. Die tert-Butylgruppe ist an den Azetidinring gebunden, wodurch die Molekül sterische Hinderung und Stabilität erhält .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl-3-[(Piperidin-4-yl)methyl]azetidin-1-carboxylat beinhaltet typischerweise die Reaktion von Azetidin-Derivaten mit Piperidin-Derivaten unter bestimmten Bedingungen. Eine gängige Methode verwendet tert-Butyl-4-hydroxypiperidin-1-carboxylat als Ausgangsmaterial . Die Reaktionsbedingungen umfassen oft die Verwendung von organischen Lösungsmitteln wie Dichlormethan oder Tetrahydrofuran sowie Katalysatoren wie Triethylamin oder Pyridin, um die Reaktion zu beschleunigen .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter ähnlichen Reaktionsbedingungen umfassen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation oder Chromatographie umfassen, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with piperidine derivatives under specific conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Reaktionstypen: tert-Butyl-3-[(Piperidin-4-yl)methyl]azetidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.
Substitution: Halogene, Säuren und Basen unter verschiedenen Temperatur- und Lösungsmittelbedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können bei der Oxidation Carbonsäuren oder Ketone gebildet werden, während die Reduktion zu Alkoholen oder Aminen führt .
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird tert-Butyl-3-[(Piperidin-4-yl)methyl]azetidin-1-carboxylat als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Es dient als Baustein für die Entwicklung von Pharmazeutika und anderen bioaktiven Verbindungen .
Biologie: In der biologischen Forschung wird diese Verbindung verwendet, um die Wechselwirkungen von Azetidin- und Piperidin-Derivaten mit biologischen Zielstrukturen zu untersuchen. Sie trägt zum Verständnis der Struktur-Wirkungs-Beziehungen dieser Verbindungen bei .
Medizin: In der Medizin wird tert-Butyl-3-[(Piperidin-4-yl)methyl]azetidin-1-carboxylat auf seine potenziellen therapeutischen Anwendungen hin untersucht. Es kann bei der Entwicklung von Medikamenten verwendet werden, die auf bestimmte Rezeptoren oder Enzyme abzielen .
Industrie: In der Industrie wird diese Verbindung bei der Herstellung von Spezialchemikalien und -materialien verwendet. Sie wird wegen ihrer Stabilität und Reaktivität geschätzt, wodurch sie für verschiedene Anwendungen geeignet ist .
Wirkmechanismus
Der Wirkungsmechanismus von tert-Butyl-3-[(Piperidin-4-yl)methyl]azetidin-1-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Azetidin- und Piperidinringe bieten einen einzigartigen strukturellen Rahmen, der es der Verbindung ermöglicht, an bestimmten Stellen dieser Zielstrukturen zu binden . Diese Bindung kann die Aktivität des Ziels modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- tert-Butyl-4-(Piperidin-4-ylmethyl)piperazin-1-carboxylat
- tert-Butyl-3-(Piperazin-1-yl)azetidin-1-carboxylat
- tert-Butyl-(S)-3-(4-Bromphenyl)piperidin-1-carboxylat
Einzigartigkeit: tert-Butyl-3-[(Piperidin-4-yl)methyl]azetidin-1-carboxylat ist einzigartig aufgrund seiner Kombination aus Azetidin- und Piperidinringen, die unterschiedliche sterische und elektronische Eigenschaften bieten. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
Molekularformel |
C14H26N2O2 |
|---|---|
Molekulargewicht |
254.37 g/mol |
IUPAC-Name |
tert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3 |
InChI-Schlüssel |
ARPBNYXJNFAEGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



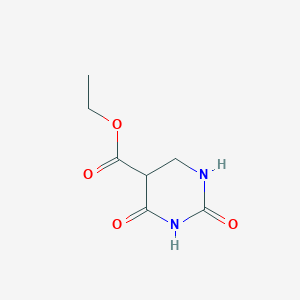

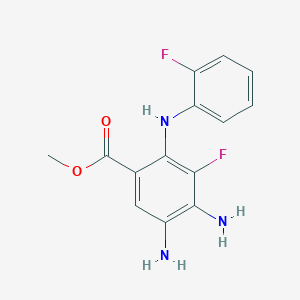
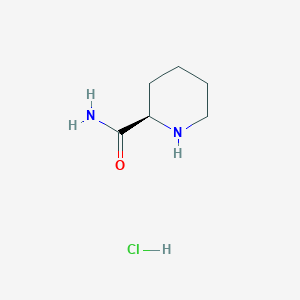
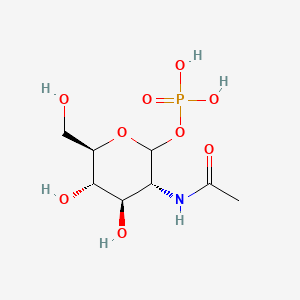
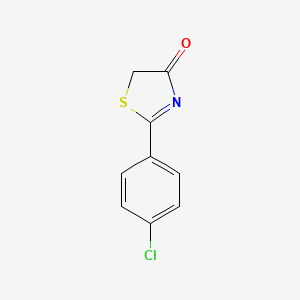
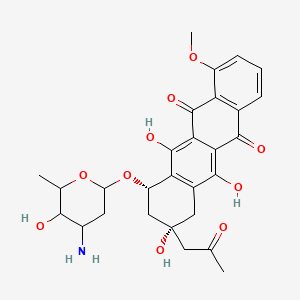
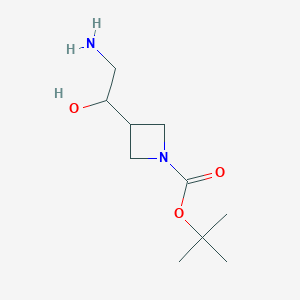
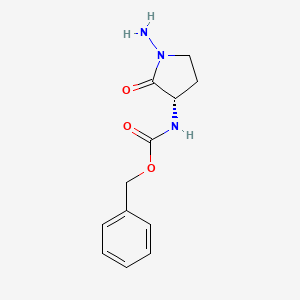
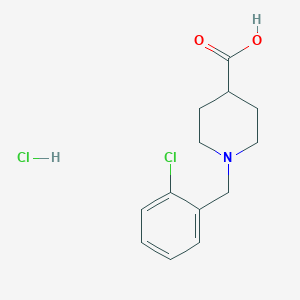
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)

